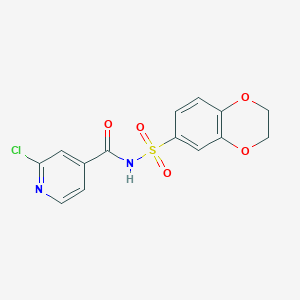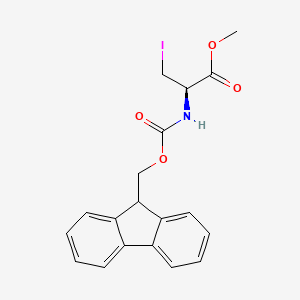
N-Fmoc-3-iodo-L-alanine methyl ester
説明
N-Fmoc-3-iodo-L-alanine methyl ester is a chemical compound with the molecular formula C19H18INO4 and a molecular weight of 451.26 g/mol . It is a derivative of L-alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified with a methyl group. The presence of an iodine atom at the 3-position of the alanine backbone makes this compound particularly interesting for various chemical applications .
科学的研究の応用
N-Fmoc-3-iodo-L-alanine methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Utilized in the study of protein structure and function by incorporating it into peptide chains.
Medicine: Potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Employed in the production of fine chemicals and as an intermediate in organic synthesis.
Safety and Hazards
“N-Fmoc-3-iodo-L-alanine methyl ester” is classified under the GHS07 hazard class. The compound has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-iodo-L-alanine methyl ester typically involves the following steps:
Protection of the amino group: The amino group of L-alanine is protected using the Fmoc group. This is usually achieved by reacting L-alanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Iodination: The protected amino acid is then iodinated at the 3-position. This can be done using iodine and a suitable oxidizing agent like sodium iodide in the presence of a solvent such as acetonitrile.
Esterification: The carboxyl group of the iodinated amino acid is esterified with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-Fmoc-3-iodo-L-alanine methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Deprotection: Piperidine in dimethylformamide.
Major Products
Substitution: Formation of substituted alanine derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of deiodinated alanine derivatives.
Deprotection: Formation of 3-iodo-L-alanine methyl ester.
作用機序
The mechanism of action of N-Fmoc-3-iodo-L-alanine methyl ester involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The iodine atom can participate in various interactions, including halogen bonding, which can affect the overall conformation of the peptide. The Fmoc group provides protection during synthesis and can be removed under specific conditions to reveal the free amino group .
類似化合物との比較
Similar Compounds
- N-Fmoc-3-bromo-L-alanine methyl ester
- N-Fmoc-3-chloro-L-alanine methyl ester
- N-Fmoc-3-fluoro-L-alanine methyl ester
Uniqueness
N-Fmoc-3-iodo-L-alanine methyl ester is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to different reactivity and interactions compared to its bromo, chloro, and fluoro counterparts. The iodine atom also provides distinct spectroscopic properties, making it useful in various analytical techniques .
特性
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18INO4/c1-24-18(22)17(10-20)21-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVRMHOLORRBM-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156017-42-4 | |
| Record name | (R)-methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-iodopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


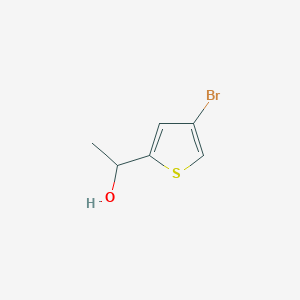

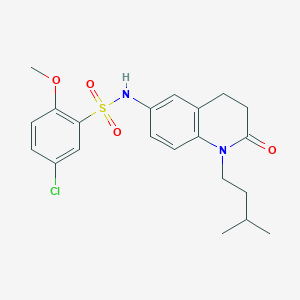
![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B2862933.png)

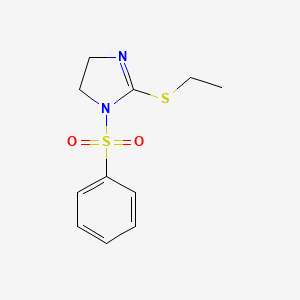
![2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide](/img/structure/B2862937.png)
![(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862940.png)
![rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B2862942.png)
![4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2862943.png)
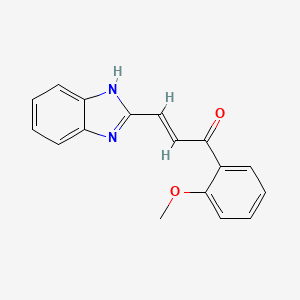
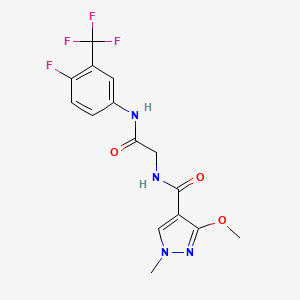
![3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2862948.png)
